molecular formula C24H25N3O4S B2808241 2-{[3-cyano-4-(3-ethoxy-4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide CAS No. 361178-38-3

2-{[3-cyano-4-(3-ethoxy-4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide

Cat. No.: B2808241
CAS No.: 361178-38-3
M. Wt: 451.54
InChI Key: QYLRJNPNBYWWMS-UHFFFAOYSA-N
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Description

2-{[3-cyano-4-(3-ethoxy-4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide is a complex organic compound with a unique structure that includes a cyano group, ethoxy and hydroxyphenyl groups, and a tetrahydropyridinyl moiety

Preparation Methods

The synthesis of 2-{[3-cyano-4-(3-ethoxy-4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyridinyl core: This can be achieved through a cyclization reaction involving appropriate starting materials.

    Introduction of the cyano group: This step often involves the use of cyanating agents under controlled conditions.

    Attachment of the ethoxy and hydroxyphenyl groups: These groups can be introduced through substitution reactions using suitable reagents.

    Formation of the sulfanyl linkage: This step involves the reaction of a thiol with the pyridinyl core.

    Acetamide formation:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

2-{[3-cyano-4-(3-ethoxy-4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the ethoxy and hydroxyphenyl groups, using reagents such as halogens or alkylating agents.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

2-{[3-cyano-4-(3-ethoxy-4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe or as a starting material for the synthesis of biologically active molecules.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound can be used in the development of new materials or as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-{[3-cyano-4-(3-ethoxy-4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The cyano group and the ethoxy and hydroxyphenyl groups may play a role in binding to target proteins or enzymes, leading to modulation of their activity. The sulfanyl linkage and the acetamide group may also contribute to the compound’s overall bioactivity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds to 2-{[3-cyano-4-(3-ethoxy-4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide include:

    2-cyano-3-(3-ethoxy-4-hydroxyphenyl)-2-propenethioamide: This compound shares the cyano and ethoxy-hydroxyphenyl groups but differs in the overall structure and functional groups.

    2-{[3-cyano-4-(4-ethoxy-3-methoxyphenyl)-6-phenyl-2-pyridinyl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide: This compound has a similar pyridinyl core and sulfanyl linkage but differs in the substituents on the phenyl ring.

    2-{[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide: This compound has a similar core structure but includes different substituents, such as bromophenyl and trifluoromethyl groups.

These similar compounds highlight the structural diversity and potential for modification within this class of molecules, allowing for the exploration of different chemical and biological properties.

Properties

IUPAC Name

2-[[5-cyano-4-(3-ethoxy-4-hydroxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4S/c1-4-31-21-10-16(8-9-20(21)28)17-11-22(29)27-24(18(17)12-25)32-13-23(30)26-19-7-5-6-14(2)15(19)3/h5-10,17,28H,4,11,13H2,1-3H3,(H,26,30)(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYLRJNPNBYWWMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2CC(=O)NC(=C2C#N)SCC(=O)NC3=CC=CC(=C3C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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